N-(2-methoxy-5-methylphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide
Description
N-(2-methoxy-5-methylphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a piperazine-1-carboxamide derivative featuring a pyridazine core substituted with a pyridin-2-ylamino group and an N-(2-methoxy-5-methylphenyl) moiety. Its synthesis likely involves coupling pyridazine and piperazine intermediates, as seen in analogs .
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O2/c1-16-6-7-18(31-2)17(15-16)24-22(30)29-13-11-28(12-14-29)21-9-8-20(26-27-21)25-19-5-3-4-10-23-19/h3-10,15H,11-14H2,1-2H3,(H,24,30)(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUNLSCGIRDNMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2-methoxy-5-methylphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine core, pyridazine moiety, and methoxy-substituted phenyl group. Its molecular formula is , and it has a molecular weight of approximately 341.42 g/mol.
Research indicates that this compound may exert its biological effects through multiple mechanisms, including:
- Inhibition of Kinase Activity : The compound has shown potential as a kinase inhibitor, which is crucial for regulating various cellular processes. Inhibiting specific kinases can lead to the disruption of cancer cell proliferation and survival pathways .
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, particularly against Mycobacterium tuberculosis. The compound's ability to inhibit bacterial growth has been linked to its structural components that interact with bacterial enzymes .
Antimicrobial Efficacy
The compound has been evaluated for its activity against Mycobacterium tuberculosis with promising results. In vitro studies reveal:
| Compound | IC50 (μM) | IC90 (μM) | Cytotoxicity (HEK-293 Cells) |
|---|---|---|---|
| N-(2-methoxy-5-methylphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide | 1.35 | 3.73 | Non-toxic |
These values indicate that the compound is effective at low concentrations while exhibiting minimal toxicity to human cells .
Case Studies
- Tuberculosis Treatment : A study focused on the synthesis and evaluation of related compounds demonstrated that derivatives similar to N-(2-methoxy-5-methylphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide showed significant anti-tubercular activity. The most active derivatives had IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential for development as anti-TB agents .
- Cancer Cell Lines : In another study involving various cancer cell lines, the compound was tested for its inhibitory effects on cell proliferation. Results indicated a dose-dependent response, with significant reductions in cell viability at concentrations correlating with its kinase inhibition properties .
Comparaison Avec Des Composés Similaires
Structural and Physicochemical Comparisons
The compound shares structural motifs with several piperazine-carboxamide derivatives. Key analogs include:
Key Observations:
- Electron Effects: The target compound’s methoxy group (electron-donating) contrasts with chloro/trifluoromethyl groups in 8b and 8c (electron-withdrawing), which may influence receptor binding or metabolic stability .
- Pharmacological Activity: PKM-833 demonstrates high FAAH inhibition, suggesting that piperazine-carboxamides with bulky aromatic groups (e.g., chroman) can achieve potent enzyme targeting .
- Solubility and Bioavailability: Morpholine (Compound 7) and alkylamino chains (1a–1e) likely improve water solubility, whereas fluorine substituents (8c) enhance lipophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
